2-Bromo-5-ethoxy-4-isopropoxybenzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: : While specific industrial production methods for 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted benzonitriles.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.
Scientific Research Applications
Chemistry: : 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: : While specific biological applications are less documented, compounds similar to this compound are often investigated for their potential as enzyme inhibitors or receptor modulators .
Industry: : In industrial settings, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Comparison: : 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile is unique due to the presence of both ethoxy and isopropoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may only have one type of substituent .
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-propan-2-yloxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-4-15-11-5-9(7-14)10(13)6-12(11)16-8(2)3/h5-6,8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKDJPYSTKYZSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)Br)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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